O-Isopropylhydroxylamine hydrochloride

Catalog No.
S686357
CAS No.
4490-81-7
M.F
C3H10ClNO
M. Wt
111.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Isopropylhydroxylamine hydrochloride

CAS Number

4490-81-7

Product Name

O-Isopropylhydroxylamine hydrochloride

IUPAC Name

O-propan-2-ylhydroxylamine;hydrochloride

Molecular Formula

C3H10ClNO

Molecular Weight

111.57 g/mol

InChI

InChI=1S/C3H9NO.ClH/c1-3(2)5-4;/h3H,4H2,1-2H3;1H

InChI Key

FOFBPRRSRZLRBW-UHFFFAOYSA-N

SMILES

CC(C)ON.Cl

Synonyms

O-(1-Methylethyl)hydroxylamine Hydrochloride; O-Isopropylhydroxylamine Hydrochloride; Isopropoxyamine, Hydrochloride; N-Isopropoxyamine Hydrochloride; O-(1-Methylethyl)hydroxylamine Hydrochloride;

Canonical SMILES

CC(C)ON.Cl
  • Organic Synthesis

    The hydroxylamine group (NH2OH) in O-IPH is a known reactive functional group that can participate in various organic reactions. Researchers might explore O-IPH as a reagent for introducing the hydroxylamine moiety into organic molecules. This could be useful for synthesizing novel compounds with interesting biological or material properties. PubChem, O-Isopropylhydroxylamine hydrochloride:

  • Analytical Chemistry

  • Biochemistry Studies

O-Isopropylhydroxylamine hydrochloride is an organic compound that serves as a versatile reagent in various chemical synthesis applications. It has the molecular formula C₃H₁₀ClNO and is recognized for its role in the formation of oximes from carbonyl compounds. The compound appears as a colorless to slightly yellow crystalline solid and is soluble in water, which enhances its utility in various

, primarily involving the formation of oximes. When reacted with aldehydes or ketones, it produces the corresponding oximes through nucleophilic addition. This reaction is significant in organic chemistry for synthesizing amines and other nitrogen-containing compounds. Additionally, it can undergo hydrolysis and oxidation reactions under certain conditions, making it a useful reagent in synthetic organic chemistry .

The biological activity of O-Isopropylhydroxylamine hydrochloride has been explored primarily in the context of its potential as an antimicrobial agent. Studies suggest that hydroxylamines can exhibit inhibitory effects on various bacterial strains, although specific data on O-Isopropylhydroxylamine hydrochloride is limited. Its derivatives have shown promise in modulating biological pathways, potentially offering therapeutic avenues in treating infections or other diseases .

O-Isopropylhydroxylamine hydrochloride can be synthesized through several methods:

  • Direct Reaction: It can be produced by reacting isopropylamine with hydroxylamine hydrochloride under acidic conditions.
  • Reduction of Carbonyl Compounds: By reducing carbonyl compounds using appropriate reducing agents in the presence of hydroxylamine, O-Isopropylhydroxylamine can be formed.
  • Hydrochloride Formation: The hydrochloride salt is typically formed by neutralizing O-Isopropylhydroxylamine with hydrochloric acid, enhancing its solubility and stability for use in laboratory settings .

O-Isopropylhydroxylamine hydrochloride finds applications across various fields:

  • Organic Synthesis: It is widely used for synthesizing oximes and other nitrogen-containing compounds.
  • Analytical Chemistry: Employed as a reagent in chromatography and mass spectrometry to analyze carbonyl compounds.
  • Pharmaceuticals: Investigated for potential applications in drug development due to its biological activity.
  • Agriculture: Possible use as a pesticide or herbicide due to its antimicrobial properties .

Interaction studies involving O-Isopropylhydroxylamine hydrochloride have focused on its reactivity with carbonyl compounds and other electrophiles. Research indicates that it can form stable complexes with various metal ions, which may enhance its efficacy as a reagent in catalysis and material science. Additionally, studies have explored its interactions with biological molecules, providing insights into its potential therapeutic roles .

O-Isopropylhydroxylamine hydrochloride shares structural similarities with several other hydroxylamines and related compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
HydroxylamineNH₂OHSimple structure; widely used as a reducing agent.
N-IsopropylhydroxylamineC₃H₉NOUsed primarily as an oxygen scavenger; more stable than O-isopropyl derivative.
N,N-DimethylhydroxylamineC₃H₉NExhibits different reactivity patterns; used in polymer synthesis.
O-MethylhydroxylamineC₂H₇NOLess sterically hindered; often used in similar synthetic applications.

O-Isopropylhydroxylamine hydrochloride is unique due to its specific steric configuration and solubility characteristics, making it particularly effective for certain synthetic pathways that are less accessible to simpler hydroxylamines .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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